GSK-2586881
Description
Classical RAS Axis: Angiotensin-Converting Enzyme (ACE)/Angiotensin II (Ang II)/AT1 Receptor Pathway
The classical arm of the RAS is the most well-understood pathway. ahajournals.orgportlandpress.com It begins with the enzyme renin, which cleaves angiotensinogen (B3276523) to form the inactive decapeptide, angiotensin I (Ang I). ahajournals.orggenome.jp Angiotensin-Converting Enzyme (ACE) then converts Ang I into the primary effector molecule of this axis, the octapeptide Angiotensin II (Ang II). ahajournals.orggenome.jp
Ang II exerts its potent physiological effects primarily by binding to the Angiotensin II Type 1 (AT1) receptor. elsevier.esportlandpress.com The activation of the AT1 receptor leads to a cascade of events, including:
Vasoconstriction: A narrowing of blood vessels, which increases blood pressure. nih.govgenome.jp
Sodium and Water Retention: Promoting the reabsorption of salt and water in the kidneys. ahajournals.orgahajournals.org
Inflammation, Fibrosis, and Hypertrophy: Contributing to pathological changes in tissues, particularly in the heart and blood vessels. ahajournals.orgportlandpress.com
Chronic overactivation of the classical ACE/Ang II/AT1 receptor axis is a key contributor to the development and progression of cardiovascular and renal diseases. elsevier.esnih.gov
Alternative RAS Axis: Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7) (Ang-(1-7))/Mas Receptor Pathway
In recent decades, a counter-regulatory arm of the RAS has been identified, often termed the alternative or protective axis. ahajournals.orgresearchgate.net This pathway provides a crucial counterbalance to the classical axis. physiology.orgportlandpress.com A key enzyme in this system is Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE. guidetopharmacology.orgportlandpress.com
ACE2 acts to reduce the levels of Ang II by converting it into a heptapeptide (B1575542) called Angiotensin-(1-7) [Ang-(1-7)]. ahajournals.orgportlandpress.com Ang-(1-7) is the main effector molecule of the alternative RAS and binds to the Mas receptor, a G protein-coupled receptor. ahajournals.orgahajournals.org The effects of the ACE2/Ang-(1-7)/Mas axis generally oppose those of the classical pathway and include:
Vasodilation: Widening of blood vessels, which lowers blood pressure. drugbank.com
Anti-inflammatory effects: Counteracting inflammation in tissues. drugbank.com
Anti-proliferative and Anti-fibrotic properties: Protecting against harmful tissue remodeling. nih.govresearchgate.net
This protective axis helps to maintain homeostasis and mitigate the detrimental effects of unchecked classical RAS activation. nih.govahajournals.org
Therapeutic Rationale for Modulating RAS Imbalance in Disease Pathogenesis
An imbalance between the classical and alternative RAS axes, typically characterized by overactivity of the ACE/Ang II/AT1 pathway and/or diminished activity of the ACE2/Ang-(1-7)/Mas pathway, is a hallmark of many diseases. nih.govmdpi.comportlandpress.com This disequilibrium can lead to conditions such as hypertension, heart failure, kidney disease, and acute respiratory distress syndrome (ARDS). ahajournals.orgnih.govnih.gov
The therapeutic strategy of modulating this imbalance is well-established, with drugs like ACE inhibitors and Angiotensin Receptor Blockers (ARBs) being cornerstones of cardiovascular medicine. elsevier.esmdpi.com These drugs work by inhibiting the classical RAS axis.
More recent therapeutic interest has focused on augmenting the protective, alternative axis. nih.govwjgnet.comnih.gov This is where a compound like GSK-2586881 becomes relevant. As a recombinant human ACE2, its primary mechanism is to enhance the activity of the alternative pathway. ontosight.aidrugbank.comvulcanchem.com By administering exogenous ACE2, the goal is to increase the conversion of pathogenic Ang II into the protective Ang-(1-7), thereby restoring a more favorable balance within the RAS. guidetopharmacology.orgdrugbank.comnih.gov
Research has explored the potential of this compound (also known as APN01 or Alunacedase alfa) in conditions where RAS imbalance is a key factor, such as ARDS and pulmonary arterial hypertension (PAH). guidetopharmacology.orgclinicaltrials.govdrugbank.comnih.govpatsnap.com Clinical studies have demonstrated that this compound is pharmacologically active, causing a sustained reduction in Ang II levels and a corresponding increase in Ang-(1-7) and its metabolite Ang-(1-5). nih.govnih.govnih.govresearchgate.net While the compound has been shown to modulate the RAS as expected, its clinical efficacy in specific disease states remains under investigation. guidetopharmacology.orgnih.gov
Interactive Data Table: Key Components of the Renin-Angiotensin System Axes
| Component | Axis | Primary Function |
| Renin | Classical | Enzyme that initiates the cascade by converting angiotensinogen to Ang I. ahajournals.org |
| Angiotensin-Converting Enzyme (ACE) | Classical | Enzyme that converts Ang I to the active peptide Ang II. elsevier.esahajournals.org |
| Angiotensin II (Ang II) | Classical | Main effector peptide; causes vasoconstriction, inflammation, and fibrosis. ahajournals.orgportlandpress.com |
| AT1 Receptor | Classical | Receptor for Ang II; mediates the majority of the classical pathway's effects. elsevier.esportlandpress.com |
| Angiotensin-Converting Enzyme 2 (ACE2) | Alternative | Enzyme that degrades Ang II to form Ang-(1-7), counteracting the classical axis. ahajournals.orgportlandpress.com |
| Angiotensin-(1-7) [Ang-(1-7)] | Alternative | Main effector peptide; generally causes vasodilation and has anti-inflammatory effects. ahajournals.orgportlandpress.com |
| Mas Receptor | Alternative | Receptor for Ang-(1-7); mediates the protective effects of the alternative pathway. ahajournals.orgahajournals.org |
| This compound (rhACE2) | Modulator | A recombinant form of human ACE2 designed to enhance the alternative RAS axis. guidetopharmacology.orgclinicaltrials.gov |
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.; NONE |
Origin of Product |
United States |
Gsk 2586881: a Recombinant Human Angiotensin Converting Enzyme 2 Rhace2 for Research
Origin and Developmental Context in Preclinical Research
The development of GSK-2586881 is rooted in the scientific understanding of the critical role of angiotensin-converting enzyme 2 (ACE2) in cardiovascular and pulmonary health. Initially developed by the Austrian biotechnology company APEIRON Biologics AG, the compound was identified for its potential to counteract the pathological effects of an overactive RAS. drugbank.com
APEIRON Biologics advanced the compound, known as APN01, into early clinical development. apeiron-biologics.com Subsequently, GlaxoSmithKline (GSK) acquired the rights for the compound, designating it this compound, and pursued further investigation into its therapeutic applications, particularly for acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and pulmonary arterial hypertension (PAH). drugbank.comersnet.org
The preclinical development of this compound was driven by promising results in various animal models of lung and cardiovascular diseases. e-century.us These studies provided the foundational evidence for its mechanism of action and potential clinical utility, leading to its evaluation in human clinical trials. ersnet.orgresearchgate.net Despite showing promise, the development for some indications was discontinued (B1498344) by GSK. patsnap.com
Molecular Identity as Soluble Recombinant Human ACE2
This compound is a soluble, injectable formulation of recombinant human angiotensin-converting enzyme 2 (rhACE2). drugbank.comresearchgate.net Structurally, it is a glycosylated protein produced in Chinese Hamster Ovary (CHO) cells. drugbank.com As a recombinant protein, it is designed to mimic the enzymatic activity of the naturally occurring human ACE2.
The native ACE2 is a type I transmembrane protein that functions as a carboxypeptidase. oup.com this compound, as a soluble form, comprises the extracellular domain of the ACE2 enzyme. This soluble nature allows it to circulate in the bloodstream and exert its enzymatic effects systemically. nih.gov
The primary mechanism of action of this compound is the enzymatic degradation of angiotensin II (Ang II), a potent vasoconstrictor and pro-inflammatory peptide in the RAS, into angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties. drugbank.com This modulation of the RAS is the cornerstone of its therapeutic rationale in preclinical research.
Detailed Research Findings
Preclinical studies have provided significant insights into the pharmacodynamics and potential therapeutic effects of this compound.
In a preclinical model of pulmonary arterial hypertension (PAH) , administration of rhACE2 demonstrated the potential to improve key hemodynamic parameters. A pilot study in patients with PAH, which was informed by preclinical rodent models, showed that a single infusion of this compound was well-tolerated and associated with improvements in cardiac output and a reduction in pulmonary vascular resistance. nih.goversnet.org
Furthermore, this study in PAH patients revealed that this compound infusion led to a notable decrease in plasma markers of inflammation and oxidative stress. Specifically, there was a reduction in plasma nitrotyrosine levels, a marker of oxidative stress, and an increase in superoxide (B77818) dismutase 2 (SOD2) plasma protein, an antioxidant enzyme. nih.goversnet.org
| Biomarker Change in PAH Pilot Study | Observation | Reference |
| Plasma Nitrotyrosine | Significant reduction post-infusion | nih.gov |
| Plasma SOD2 Protein | Significant increase at two weeks post-infusion | nih.goversnet.org |
| Cardiac Output | Significant improvement | nih.goversnet.org |
| Pulmonary Vascular Resistance | Significant improvement | nih.goversnet.org |
In the context of Acute Respiratory Distress Syndrome (ARDS) , preclinical models have suggested a protective role for ACE2. oup.com Studies in animal models of ARDS demonstrated that rhACE2 could attenuate lung injury. oup.com A clinical trial in patients with ARDS, while not meeting its primary endpoints for clinical outcomes, did show that this compound was well-tolerated and effectively modulated the renin-angiotensin system by rapidly decreasing Ang II levels. researchgate.netnih.gov
| Effect of this compound in ARDS Clinical Trial | Finding | Reference |
| Angiotensin II Levels | Rapid and sustained decrease | researchgate.netnih.gov |
| Angiotensin-(1-7) Levels | Increase, remaining elevated for 48 hours | researchgate.netnih.gov |
| Safety | Well-tolerated with no significant hemodynamic changes | researchgate.netnih.gov |
The research into this compound underscores the therapeutic potential of targeting the ACE2 pathway in diseases characterized by RAS imbalance. While its clinical development journey has seen shifts in focus, the preclinical and early clinical data provide a valuable foundation for ongoing research into soluble rhACE2 as a therapeutic agent.
Molecular Mechanisms of Action of Gsk 2586881
Enzymatic Hydrolysis of Angiotensin Peptides
GSK-2586881, as a soluble form of ACE2, directly participates in the enzymatic breakdown of key angiotensin peptides. imrpress.comclinicaltrials.gov This enzymatic activity is central to its mechanism of action.
Conversion of Angiotensin II (Ang II) to Angiotensin-(1-7) (Ang-(1-7))
A primary and well-documented function of this compound is the hydrolysis of Angiotensin II (Ang II), a potent vasoconstrictor, to form Angiotensin-(1-7) (Ang-(1-7)). nih.govnih.gov Ang-(1-7) is a beneficial peptide known for its vasodilatory, anti-proliferative, and anti-inflammatory properties. drugbank.comresearchgate.netresearchgate.net This conversion is a key part of the "protective arm" of the RAS. imrpress.com
Clinical studies have consistently demonstrated this effect. Following administration of this compound, a rapid and sustained decrease in plasma Ang II levels is observed, often falling below the limit of quantification. imrpress.comimrpress.com Concurrently, there is a significant and prolonged increase in the levels of Ang-(1-7). imrpress.comresearchgate.net This enzymatic conversion effectively shifts the balance of the RAS away from the vasoconstrictive and pro-inflammatory effects of Ang II towards the protective effects of Ang-(1-7). drugbank.comguidetopharmacology.org
Conversion of Angiotensin I (Ang I) to Angiotensin-(1-9)
In addition to its action on Ang II, this compound also catalyzes the conversion of Angiotensin I (Ang I) to Angiotensin-(1-9). clinicaltrials.govimrpress.com While the primary pathway for Ang I metabolism involves conversion to Ang II by angiotensin-converting enzyme (ACE), the action of ACE2 presents an alternative route. imrpress.com Ang-(1-9) is considered a biologically active peptide with potential cardioprotective effects. researchgate.netmdpi.com
Formation of Angiotensin-(1-5) from Angiotensin-(1-7)
Further metabolism within the RAS cascade involves the cleavage of Ang-(1-7) to form Angiotensin-(1-5). nih.govresearchgate.net Studies have shown that following the administration of this compound, along with the rise in Ang-(1-7), there is also a transient increase in Ang-(1-5) levels. nih.govresearchgate.netresearchgate.net This indicates that this compound not only promotes the formation of Ang-(1-7) but also influences its subsequent breakdown into other peptide fragments.
Rebalancing of Renin-Angiotensin System Peptides
The enzymatic activities of this compound lead to a significant rebalancing of the various peptide components of the renin-angiotensin system. researchgate.netsemanticscholar.org This modulation is a key aspect of its therapeutic potential.
Reduction of Circulating Angiotensin II Levels
A consistent finding across numerous pre-clinical and clinical studies is the marked reduction in circulating Ang II levels following this compound administration. imrpress.comimrpress.comresearchgate.net In some instances, Ang II levels have been observed to decrease to undetectable concentrations. nih.gov This rapid and sustained reduction in a key effector of the pro-hypertensive and pro-inflammatory arm of the RAS is a direct consequence of this compound's enzymatic degradation of Ang II. nih.govimrpress.com
Elevation of Angiotensin-(1-7) Levels
Complementing the reduction in Ang II, this compound administration leads to a significant and sustained elevation of Ang-(1-7) levels. imrpress.comimrpress.comresearchgate.net This increase can persist for at least 24 to 48 hours following a single dose. imrpress.comresearchgate.netescholarship.org The elevated Ang-(1-7) then activates the Mas receptor, triggering a cascade of intracellular signals that promote vasodilation and exert anti-inflammatory and anti-proliferative effects, effectively counteracting the actions of Ang II. researchgate.netimrpress.comersnet.org
Table 1: Impact of this compound on Angiotensin Peptide Levels
| Peptide | Effect of this compound Administration | Supporting Evidence |
| Angiotensin II (Ang II) | Rapid and sustained decrease | nih.govimrpress.comresearchgate.netresearchgate.net |
| Angiotensin-(1-7) (Ang-(1-7)) | Significant and sustained increase | nih.govimrpress.comresearchgate.netresearchgate.net |
| Angiotensin-(1-5) (Ang-(1-5)) | Transient increase | nih.govresearchgate.netresearchgate.net |
| Angiotensin-(1-9) (Ang-(1-9)) | Formation from Angiotensin I | clinicaltrials.govimrpress.com |
Downstream Signaling Pathway Modulation
This compound, a recombinant human Angiotensin-Converting Enzyme 2 (rhACE2), modulates the Renin-Angiotensin System (RAS) by influencing the balance between its two primary axes. drugbank.comnih.govclinicaltrials.gov The RAS plays a critical role in regulating blood pressure and electrolyte balance. nih.gov this compound functions by enzymatically altering key peptides within this system, which in turn activates protective signaling pathways while diminishing detrimental ones. clinicaltrials.govimrpress.com Specifically, it promotes the activity of the ACE2/Angiotensin-(1-7)/Mas receptor axis, which counterbalances the ACE/Angiotensin II/AT1 receptor axis. imrpress.comnih.govnih.gov
Activation of the Mas Receptor
The primary mechanism through which this compound exerts its effects is by increasing the conversion of Angiotensin II (Ang II) into the heptapeptide (B1575542) Angiotensin-(1-7) (Ang-(1-7)). drugbank.comnih.gov Ang-(1-7) functions as the main endogenous activator of the Mas receptor, a G-protein-coupled receptor. imrpress.comnih.govnih.gov The activation of the Mas receptor is necessary for the therapeutic effects of ACE2. researchgate.net
Upon binding Ang-(1-7), the Mas receptor initiates a cascade of downstream signaling events that are largely considered protective to the cardiovascular system. clinicaltrials.govimrpress.com These effects include:
Vasodilation : Promoting the relaxation of blood vessels. drugbank.comclinicaltrials.gov
Anti-inflammatory effects : Reducing the expression of pro-inflammatory cytokines. drugbank.comnih.gov
Anti-proliferative and Anti-fibrotic properties : Inhibiting the excessive cell growth and tissue scarring that contribute to vascular remodeling. clinicaltrials.govnih.govresearchgate.net
Research has identified specific molecular markers associated with Mas receptor activation following the administration of this compound. In a clinical study, infusion of the compound was associated with an increase in the plasma levels of Superoxide (B77818) dismutase 2 (SOD2), an antioxidant enzyme, and a reduction in plasma markers of inflammation. nih.gov This demonstrates that the ACE2/Ang-(1-7)/Mas receptor pathway helps to mitigate oxidative stress and inflammation. nih.govnih.gov
Counteraction of AT1 Receptor-Mediated Effects
The effects of Mas receptor activation stand in direct opposition to the signaling initiated by the Angiotensin II Type 1 (AT1) receptor. imrpress.comnih.gov Ang II is the primary ligand for the AT1 receptor, and its binding triggers a range of physiological responses that can be harmful when chronically activated. clinicaltrials.govnih.gov These AT1 receptor-mediated effects include vasoconstriction, inflammation, fibrosis, and cellular proliferation, all of which are implicated in the pathology of cardiovascular diseases. clinicaltrials.govnih.gov
This compound counteracts the effects mediated by the AT1 receptor through a dual mechanism. Firstly, by functioning as ACE2, it directly reduces the bioavailability of Ang II by converting it to Ang-(1-7). clinicaltrials.govimrpress.com This substrate reduction means there is less Ang II available to stimulate the AT1 receptor. Secondly, the resulting increase in Ang-(1-7) actively stimulates the Mas receptor, initiating a signaling cascade with effects that functionally oppose those of the AT1 receptor. clinicaltrials.govnih.gov For instance, while AT1 receptor activation causes vasoconstriction, Mas receptor activation promotes vasodilation. drugbank.comnih.gov This rebalancing of the Renin-Angiotensin System away from the AT1 receptor axis and towards the Mas receptor axis is central to the compound's mechanism of action.
Table 1: Comparison of AT1 Receptor and Mas Receptor Pathway Effects
| Feature | AT1 Receptor Pathway (Activated by Angiotensin II) | Mas Receptor Pathway (Activated by Angiotensin-(1-7)) |
| Primary Ligand | Angiotensin II | Angiotensin-(1-7) |
| Vascular Tone | Vasoconstriction clinicaltrials.govnih.gov | Vasodilation drugbank.comclinicaltrials.gov |
| Inflammation | Pro-inflammatory clinicaltrials.govnih.gov | Anti-inflammatory drugbank.comnih.gov |
| Cellular Growth | Promotes proliferation and hypertrophy clinicaltrials.govnih.gov | Anti-proliferative clinicaltrials.gov |
| Fibrosis | Pro-fibrotic nih.gov | Anti-fibrotic nih.govresearchgate.net |
| Key Enzyme in Ligand Production | Angiotensin-Converting Enzyme (ACE) imrpress.com | Angiotensin-Converting Enzyme 2 (ACE2) imrpress.comnih.gov |
Preclinical Pharmacological Characterization and Biological Efficacy of Gsk 2586881
In Vitro Studies
In vitro assays confirm that GSK-2586881 is a functionally active enzyme that directly modulates the Renin-Angiotensin System. Its administration enhances ACE2 enzymatic activity, leading to the efficient cleavage of Ang II. imrpress.comimrpress.com This catalytic action results in a measurable decrease in Ang II concentrations and a corresponding increase in its breakdown products, primarily Ang-(1-7) and to some extent, angiotensin-(1-5). nih.gov
Clinical studies in patients with pulmonary arterial hypertension (PAH) further validate these enzymatic effects. In participants with an elevated baseline ratio of Ang II to Ang-(1-7), administration of this compound caused a consistent and sustained reduction in this ratio, confirming target engagement and effective ACE2 augmentation in a human system. ersnet.orgnih.govnih.gov
Table 1: In Vitro Enzymatic Effects of this compound on RAS Peptides
| Analyte | Effect of this compound | Reference |
|---|---|---|
| Angiotensin II (Ang II) | Consistent and sustained reduction | nih.gov |
| Angiotensin-(1-7) (Ang-(1-7)) | Corresponding increase | nih.gov |
| Angiotensin-(1-5) (Ang-(1-5)) | Corresponding increase | nih.gov |
Cell-based studies have provided insight into the protective mechanisms of the ACE2/Ang-(1-7) axis at a cellular level. Ang II is known to have a pro-mitogenic, or proliferative, effect on pulmonary vascular smooth muscle cells, a key process in vascular remodeling associated with pulmonary hypertension. nih.gov The ACE2/Ang-(1-7)/Mas receptor axis provides cardiopulmonary protective effects that can counter this. nih.gov
In human endothelial cells, Ang-(1-7), the product of ACE2 activity, was shown to activate endothelial nitric oxide synthase (eNOS), a critical enzyme for producing nitric oxide (NO), which promotes vasodilation. researchgate.net Further research points to a novel vasoprotective network involving crosstalk between the Ang-(1-7)/Mas receptor system and the endothelin-1 (B181129) (ET-1)/endothelin B receptor system. researchgate.netresearchgate.net
The activation of ACE2 has been linked to the attenuation of oxidative stress. portlandpress.com Deletion of the ACE2 gene in animal models has been shown to increase oxidative stress in the brain. nih.gov In clinical investigations with patients, infusion of GSK2586881 was associated with a reduction in systemic oxidative stress. nih.govportlandpress.comresearchgate.net
Specifically, GSK2586881 administration led to a significant decrease in plasma levels of 3-nitrotyrosine, a biomarker of inflammation and nitrogen-based oxidative stress. nih.gov Another indicator of oxidative stress, the ratio of isoprostanes to isofurans (lipid peroxidation products), was also significantly decreased following infusion of the compound. nih.gov Furthermore, the ACE2/Ang-(1-7) pathway influences the activity of antioxidant enzymes. portlandpress.com Treatment with GSK2586881 was associated with increased plasma levels of the antioxidant enzyme Superoxide (B77818) Dismutase 2 (SOD2). ersnet.orgnih.govportlandpress.com
Table 2: Modulation of Oxidative Stress Markers by this compound
| Marker | Effect of this compound | Finding | Reference |
|---|---|---|---|
| 3-Nitrotyrosine | Decrease | Levels in PAH patients fell at 4 and 24 hours post-infusion. | nih.gov |
| Isoprostane/Isoforan Ratio | Decrease | Significant decrease observed 4 hours after infusion. | nih.gov |
Cell-Based Models of Vascular Dysfunction
Ex Vivo Organ and Tissue Studies
Studies using isolated porcine pulmonary arteries have been instrumental in identifying molecular markers of ACE2/Ang-(1-7)/Mas receptor pathway activation. ersnet.org In this ex vivo model, the expression of SOD2 and various inflammatory genes were identified as key markers of Mas1 receptor activation. nih.govresearchgate.net
Gene ontology analysis of isolated arteries exposed to a Mas1 receptor agonist revealed significant changes in gene expression pathways. These included pathways associated with the regulation of blood pressure, inflammatory responses, and cell migration. nih.gov Notably, the expression of the antioxidant enzyme SOD2 was strongly upregulated in these vascular tissues in response to Mas1 activation, reinforcing the link between this pathway and the modulation of oxidative stress. nih.gov
In Vivo Efficacy in Animal Models of Disease
This compound and the augmentation of the ACE2/Ang-(1-7) axis have demonstrated significant therapeutic efficacy across various animal models of cardiovascular and pulmonary disease.
Pulmonary Hypertension: Direct administration of GSK2586881 has shown potent anti-remodeling effects in multiple animal models of pulmonary hypertension. imrpress.comimrpress.comnih.gov It significantly attenuated pulmonary vascular remodeling in a murine model using bleomycin (B88199) to induce lung injury. imrpress.comimrpress.com Moreover, it was shown to reverse already established pulmonary hypertension in a mouse model of familial PAH. imrpress.comimrpress.comnih.gov In a mouse model of hypoxia-induced pulmonary hypertension, treatment with Ang-(1-7) (the enzymatic product of this compound) ameliorated vascular remodeling and endothelial dysfunction. researchgate.net
Cardiac Remodeling: The compound has been shown to alleviate cardiac remodeling induced by both pressure overload and direct Ang II infusion. imrpress.comimrpress.com
Kidney Disease: In Akita mice, a model for diabetic kidney disease, this compound administration improved the condition by decreasing albuminuria. imrpress.comimrpress.com
Oxidative Stress: In a mouse model of bleomycin-induced pulmonary hypertension, treatment with recombinant ACE2 increased the expression of SOD2 in the lungs and reduced oxidative stress. portlandpress.com
Pulmonary Vascular Disease Models
This compound, a recombinant form of human angiotensin-converting enzyme 2 (rhACE2), has been evaluated in various preclinical models of pulmonary vascular disease to determine its therapeutic potential. ersnet.orgclinicaltrials.gov The rationale for its use stems from the role of the renin-angiotensin system (RAS) in the pathophysiology of pulmonary hypertension (PH). ersnet.orgnih.gov Specifically, this compound acts by converting angiotensin II (Ang II), a peptide with vasoconstrictive, proliferative, and inflammatory effects, into angiotensin-(1-7) [Ang-(1-7)], which has opposing vasodilatory and anti-proliferative properties. clinicaltrials.goversnet.org
The efficacy of this compound has been demonstrated in multiple rodent models of pulmonary arterial hypertension (PAH). clinicaltrials.govnih.govimrpress.comimrpress.com In a murine model where pulmonary fibrosis and subsequent PH are induced by bleomycin, administration of rhACE2 was investigated. frontiersin.org Studies showed that while rhACE2 treatment did not significantly alter the established pulmonary fibrosis, it had beneficial effects on the associated pulmonary vascular disease. frontiersin.org
Furthermore, this compound has shown efficacy in a mouse model of familial PAH. nih.govimrpress.comimrpress.comresearchgate.net This is particularly significant as it suggests a potential benefit in genetic forms of the disease. clinicaltrials.gov Research indicates that rhACE2 can reverse established pulmonary hypertension in these familial PAH models, highlighting its potential to not only prevent but also treat the condition. nih.govimrpress.comresearchgate.netresearchgate.net
A key pathological feature of PAH is the remodeling of small pulmonary arteries, characterized by increased muscularization and proliferation of vascular cells. nih.gov Preclinical studies have consistently shown that direct administration of this compound results in anti-remodeling effects in animal models of pulmonary hypertension. nih.govimrpress.comresearchgate.netresearchgate.net
In the murine bleomycin model, acute treatment with rhACE2 significantly attenuated vascular remodeling. frontiersin.org This was observed as a notable improvement in pulmonary vascular muscularization. frontiersin.org The anti-remodeling efficacy of boosting ACE2 activity has been demonstrated in various animal models of PAH. researchgate.net This effect is critical, as it addresses the underlying structural changes in the pulmonary vasculature that drive the progression of the disease. nih.gov
The structural improvements in the pulmonary vasculature following this compound treatment translate into significant hemodynamic benefits in preclinical models. In the bleomycin-induced PH model, bleomycin administration caused a significant increase in pulmonary arterial pressure and mild right ventricular hypertrophy. frontiersin.org Treatment with rhACE2 led to positive, though not always statistically significant, effects on pulmonary arterial pressure and cardiac function in this model. frontiersin.org
In a pilot study involving a pig pulmonary artery model, activation of the Ang-(1-7) receptor Mas1, the downstream target of ACE2 activity, was explored. nih.gov In rodent models, improving the ACE2/Ang-(1-7)/Mas1 axis leads to improved hemodynamics. ersnet.org Infusion of rhACE2 has been shown to improve right ventricular function in a pressure overload model. ersnet.orgwhiterose.ac.uk These preclinical findings, demonstrating improvements in cardiac output and a reduction in pulmonary vascular resistance, provided a strong rationale for investigating this compound in human PAH. ersnet.orgnih.goversnet.org
| Model | Parameter | Observation | Source |
|---|---|---|---|
| Murine Bleomycin Model | Pulmonary Arterial Pressure | Nonsignificant positive effect (reduction) | frontiersin.org |
| Murine Bleomycin Model | Right Ventricular Hypertrophy | Nonsignificant positive effect (reduction) | frontiersin.org |
| Pressure Overload Model | Right Ventricular Function | Improved | ersnet.orgwhiterose.ac.uk |
| General Rodent PAH Models | Cardiac Output | Improved | nih.gov |
| General Rodent PAH Models | Pulmonary Vascular Resistance | Reduced | nih.gov |
Attenuation of Pulmonary Vascular Remodeling
Cardiovascular Disease Models
The therapeutic potential of this compound extends beyond pulmonary vascular diseases to other cardiovascular conditions, primarily through its mechanism of modulating the renin-angiotensin system. nih.govimrpress.com
The efficacy of this compound has been tested in a mouse model of acute hypertension dependent on angiotensin II. nih.govimrpress.comresearchgate.net In these experiments, infusion of Ang II leads to a rapid increase in blood pressure. nih.gov The administration of rhACE2 (this compound) effectively degrades the infused Ang II. nih.gov This enzymatic action restores normal blood pressure, demonstrating a potent anti-hypertensive effect in conditions driven by high levels of Ang II. nih.govimrpress.comresearchgate.netresearchgate.netnih.gov This effect is associated with a decrease in plasma Ang II and a corresponding increase in plasma Ang-(1-7) levels. nih.gov
Right Ventricular Pressure Overload Models
This compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), has been investigated for its potential to mitigate the pathological remodeling of the right ventricle (RV) under conditions of pressure overload, a common consequence of pulmonary arterial hypertension (PAH). nih.gov In a murine model of right ventricular pressure overload, administration of this compound has been shown to directly suppress pathological remodeling of the RV, leading to enhanced cardiac performance. nih.gov The therapeutic potential of targeting the ACE2/angiotensin-(1-7)/Mas receptor axis has been explored in various preclinical settings. nih.goversnet.org Specifically, in a right ventricular failure model, administration of an ACE2 peptide resulted in reduced RV hypertrophy and fibrosis, along with improved function. ersnet.orgersnet.org This suggests that this compound could have beneficial effects not only on the pulmonary vasculature but also on the heart's response to the stress of increased load. ersnet.orgersnet.org
While a pilot clinical study in patients with PAH did not show a consistent or sustained effect on acute cardiopulmonary hemodynamics with a single dose of this compound, the preclinical evidence in animal models points towards a direct cardioprotective role. nih.gov For instance, a study involving a single infusion of this compound in PAH patients demonstrated a significant increase in cardiac output without a corresponding change in mean pulmonary arterial pressure, which would suggest a decrease in pulmonary vascular resistance. ersnet.orgnih.gov
Interactive Table: Hemodynamic Effects of a Single this compound Infusion in PAH Patients
| Parameter | Baseline (Mean ± SD) | 4 Hours Post-Infusion (Mean ± SD) | P-value |
| Cardiac Output (L/min) | 5.3 ± 1.4 | 6.1 ± 1.3 | 0.008 |
This table summarizes the statistically significant change in cardiac output observed in a pilot study. ersnet.orgnih.gov
Renal Disease Models
The efficacy of this compound has also been evaluated in the context of renal complications arising from diabetes, particularly diabetic kidney disease.
Diabetic Kidney Disease in Akita Mice
In Akita mice, a model for diabetic kidney disease, administration of this compound has shown promise. imrpress.com The compound was found to improve diabetic kidney disease by restoring normal blood pressure. imrpress.com This effect is attributed to the enzymatic activity of this compound (rhACE2), which cleaves angiotensin II, a key mediator of hypertension and renal damage. imrpress.com
Impact on Albuminuria in Preclinical Settings
A key indicator of kidney damage is the presence of albumin in the urine, or albuminuria. Preclinical studies have demonstrated that this compound can effectively decrease albuminuria. imrpress.com In the Akita mouse model of diabetic kidney disease, the administration of this compound led to a reduction in albuminuria, in conjunction with the restoration of normal blood pressure. imrpress.com This finding highlights the potential of this compound to protect renal function in the setting of diabetes.
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Preclinical Models
The therapeutic potential of this compound extends to acute inflammatory lung conditions such as ALI and ARDS.
Lipopolysaccharide-Induced ALI Piglet Model
The efficacy of this compound has been assessed in a lipopolysaccharide (LPS)-induced ALI model in piglets. This model mimics the inflammatory cascade seen in human ALI and ARDS. While specific data from this model is not detailed in the provided search results, the investigation in such a relevant large animal model underscores the therapeutic interest in this compound for these critical conditions.
Attenuation of Arterial Hypoxemia in Animal Models
Arterial hypoxemia, or low blood oxygen levels, is a hallmark of severe lung injury. The ability of this compound to attenuate arterial hypoxemia has been a focus of preclinical research. Previous clinical studies have explored the use of this compound in mechanically ventilated patients with ARDS, indicating a translational step from animal models to human application. nih.gov The underlying mechanism is thought to involve the modulation of the renin-angiotensin system, which plays a role in the pathophysiology of lung injury and impaired gas exchange.
Placental Oxidative Stress Models
This compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), has been investigated for its potential to mitigate placental oxidative stress, a key factor in pregnancy complications such as fetal growth restriction (FGR) and pre-eclampsia. nih.govnih.gov Placental dysfunction, often stemming from inadequate remodeling of the uterine vasculature, can lead to a state of hypoxia/reoxygenation, which in turn induces oxidative stress. nih.govpatsnap.com The role of ACE2 in this context is critical, as it counteracts the pro-oxidant effects of the angiotensin-converting enzyme (ACE)-driven axis of the renin-angiotensin system (RAS). nih.gov
In preclinical studies using term placental explants, a model of hypoxia/reoxygenation was employed to simulate the oxidative stress observed in placental insufficiency. nih.govpatsnap.com These explants were subjected to a period of hypoxia (1% O2) followed by normoxia (8% O2) to mimic the reperfusion injury that generates reactive oxygen species (ROS). nih.govpatsnap.com
Treatment with rhACE2 (this compound) in this model demonstrated a protective effect against oxidative insult. nih.govpatsnap.com While the hypoxia/reoxygenation event led to an increase in the mRNA expression of pro-oxidant enzymes such as NADPH oxidase 4 (NOX4) and NOX5, the addition of rhACE2 was found to significantly reduce the protein levels of NOX5. nih.govpatsnap.com Furthermore, rhACE2 treatment led to an increase in the mRNA expression of key antioxidant response genes, Nuclear factor erythroid 2-related factor 2 (Nrf2) and NQO1 (NAD(P)H Quinone Dehydrogenase 1). nih.govpatsnap.com
Interestingly, while the hypoxia/reoxygenation insult resulted in decreased activity of superoxide dismutase (SOD) and increased activity of catalase (CAT), treatment with rhACE2 did not reverse these specific changes in the activity of these first-line antioxidant enzymes. researchgate.net This suggests that the protective mechanism of rhACE2 in the placenta may be more directly related to the modulation of pro-oxidant enzyme expression and the activation of the Nrf2 antioxidant pathway, rather than directly influencing the activity of SOD and CAT. researchgate.net
These findings highlight the potential therapeutic role of this compound in pregnancy complications associated with placental oxidative stress by mitigating the damaging effects of hypoxia/reoxygenation. nih.govpatsnap.com
Table 1: Effects of rhACE2 (this compound) on Placental Oxidative Stress Markers in a Hypoxia/Reoxygenation Model
| Marker | Effect of Hypoxia/Reoxygenation | Effect of rhACE2 (this compound) Treatment | Reference |
|---|---|---|---|
| Pro-oxidant Enzymes | |||
| NOX4 mRNA | Increased | No significant change | nih.govpatsnap.com |
| NOX5 mRNA | Increased | No significant change | nih.govpatsnap.com |
| NOX5 Protein | No significant change | Significantly reduced | nih.govpatsnap.com |
| Antioxidant Response Genes | |||
| Nrf2 mRNA | No significant change | Increased | nih.govpatsnap.com |
| NQO1 mRNA | No significant change | Increased | nih.govpatsnap.com |
| Antioxidant Enzyme Activity | |||
| Superoxide Dismutase (SOD) | Decreased | No significant change | researchgate.net |
| Catalase (CAT) | Increased | No significant change | researchgate.net |
Modulation of Endothelial Function in Preclinical Settings
The endothelium plays a crucial role in regulating vascular tone and blood flow. Endothelial dysfunction is a hallmark of various cardiovascular diseases, including pulmonary arterial hypertension (PAH) and is implicated in the pathophysiology of pre-eclampsia. nih.govmdpi.com this compound, as a recombinant human ACE2, modulates endothelial function primarily through its enzymatic activity within the renin-angiotensin system (RAS). nih.govphysiology.org
ACE2 catalyzes the conversion of the potent vasoconstrictor angiotensin II (Ang II) to the vasodilator peptide angiotensin-(1-7) [Ang-(1-7)]. nih.govphysiology.org Ang II is known to promote endothelial dysfunction by increasing the production of reactive oxygen species (ROS), largely through the activation of NAD(P)H oxidases. nih.gov This increased oxidative stress leads to reduced bioavailability of nitric oxide (NO), a key vasodilator, thereby impairing endothelial function. nih.gov
By degrading Ang II and increasing the levels of Ang-(1-7), this compound helps to shift the balance of the RAS towards a more vasoprotective state. nih.gov Ang-(1-7), acting through its receptor Mas, has been shown to have several beneficial effects on the endothelium. nih.gov It can increase the production of NO via endothelial nitric oxide synthase (eNOS) activation and attenuate the activity of NAD(P)H oxidase, thereby reducing oxidative stress and improving antioxidant capacity. nih.gov
Preclinical studies have demonstrated the beneficial effects of ACE2 on endothelial function. In animal models, the absence of ACE2 is associated with endothelial dysfunction, characterized by reduced NO bioavailability and increased ROS generation. nih.gov Conversely, overexpression of ACE2 has been shown to attenuate the pressor and sympathoexcitatory responses to chronic central Ang II infusion by reducing oxidative stress in key cardiovascular regulatory centers of the brain. ahajournals.org
In the context of PAH, preclinical models have shown that pulmonary vascular remodeling and endothelial dysfunction are key pathological features. nih.gov While direct preclinical studies on this compound's effect on endothelial function are part of its broader characterization for PAH, the mechanism of action strongly supports its role in improving endothelial health. nih.gov Clinical studies with this compound in PAH patients have shown a consistent and sustained reduction in Ang II and a corresponding increase in Ang-(1-7), which is indicative of its intended biological effect on the RAS and, by extension, on endothelial function. nih.gov
Table 2: Preclinical Effects of ACE2/Ang-(1-7) Axis on Endothelial Function
| Molecular/Cellular Event | Consequence of ACE2/Ang-(1-7) Activation | Implication for Endothelial Function | Reference |
|---|---|---|---|
| Angiotensin II (Ang II) Degradation | Reduced levels of Ang II | Decreased vasoconstriction and reduced pro-oxidant signaling | nih.govphysiology.org |
| Angiotensin-(1-7) [Ang-(1-7)] Production | Increased levels of Ang-(1-7) | Promotion of vasodilation and anti-inflammatory effects | nih.govphysiology.org |
| Nitric Oxide (NO) Bioavailability | Increased endothelial NO synthase (eNOS) activity | Enhanced vasodilation and improved vascular health | nih.gov |
| Reactive Oxygen Species (ROS) Production | Attenuated NAD(P)H oxidase activity | Reduced oxidative stress and protection against endothelial damage | nih.govahajournals.org |
| Vascular Tone | Shift towards vasodilation | Improved blood flow and reduced vascular resistance | nih.gov |
Advanced Research Methodologies and Analytical Approaches Utilized in Gsk 2586881 Studies
Quantification of Renin-Angiotensin System Peptides (e.g., ELISA)
A primary analytical approach in studies of GSK-2586881 involves the precise measurement of key peptides within the Renin-Angiotensin System (RAS). This is crucial for confirming target engagement, as this compound is designed to modulate the RAS by converting Angiotensin II (Ang II) to Angiotensin-(1-7) (Ang-(1-7)). nih.govguidetopharmacology.org
In clinical trials, the administration of this compound has been shown to cause a rapid and sustained reduction in Ang II levels, often to the point of being below the quantifiable limit. nih.govresearchgate.netresearchgate.net Concurrently, researchers observed a corresponding and sustained increase in the concentrations of Ang-(1-7) and its metabolite, Angiotensin-(1-5). nih.govnih.govnih.gov These changes confirm the pharmacological activity of this compound in vivo. nih.govnih.gov In some human studies, while Ang II levels decreased, Ang-(1-7) levels were reported to either increase or remain unchanged. ahajournals.org The measurement of the Ang II/Ang-(1-7) ratio is also used as an indicator of increased ACE2 activity. ersnet.org Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and high-precision mass spectrometric assays are utilized for these quantifications. researchgate.netnih.goversnet.org
| Peptide | Observed Effect Following this compound Administration | Reference |
|---|---|---|
| Angiotensin II | Sustained and robust decrease | nih.govresearchgate.netresearchgate.netnih.govnih.gov |
| Angiotensin-(1-7) | Sustained increase | nih.govnih.govnih.gov |
| Angiotensin-(1-5) | Sustained increase | nih.govnih.govnih.gov |
| Renin | Concentration changes reflect shifts in Ang II and Ang-(1-7) levels | nih.govresearchgate.net |
Gene Expression and Protein Analysis (e.g., for ACE2, SOD2, Cytokines)
To understand the molecular effects of this compound, researchers have employed methods to analyze gene and protein expression. In studies related to pulmonary arterial hypertension (PAH), Superoxide (B77818) dismutase 2 (SOD2) and inflammatory gene expression were identified as markers of Mas1 receptor activation, the target for Ang-(1-7). ersnet.orgnih.govnih.gov
Following this compound administration in a pilot study of PAH patients, a significant induction of plasma SOD2 protein levels was observed at two weeks, as measured by ELISA. ersnet.orgnih.gov This finding in humans corroborated results from animal models and suggested that SOD2 could serve as a marker for Mas1 activation in human PAH. nih.gov Furthermore, proteomic data indicated that SOD2 protein levels were lower in the plasma of PAH patients compared to controls. ersnet.org
Analysis of inflammatory cytokines revealed that this compound administration was associated with a broad suppression of these markers. nih.goversnet.org In PAH patients, levels of several cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNFα), were reduced two weeks post-infusion. nih.goversnet.org A trend for a decrease in IL-6 was also noted in a study on acute respiratory distress syndrome (ARDS). nih.govresearchgate.net
| Analyte | Method | Finding in this compound Studies | Reference |
|---|---|---|---|
| Superoxide dismutase 2 (SOD2) | ELISA (Protein) / Proteomics | Increased plasma protein levels at 2 weeks in PAH patients. | ersnet.orgnih.gov |
| Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNFα) | Immunoassay (Protein) | Broad suppression detected as early as 2 hours, with sustained reductions at 2 weeks in PAH. | nih.goversnet.org |
| ACE2 | Gene and Protein Analysis | Studies in animal models show that ACE2 deficiency is linked to increased pathology, highlighting the therapeutic target of this compound. | ersnet.orgwjgnet.com |
Assessment of Oxidant and Inflammatory Mediators (e.g., Isoprostanes, Isofurans, Interleukin-6, Surfactant Protein D)
The impact of this compound on oxidative stress and inflammation is evaluated by measuring specific biomarkers. High-precision mass spectrometry is used to quantify plasma isoprostanes and isofurans, which are markers of oxidant stress. nih.goversnet.orgersnet.org In a trial with PAH patients, a significant decrease in the isoprostane-to-isofuran ratio was observed four hours after this compound infusion, suggesting an improvement in oxygenation. nih.goversnet.org Additionally, plasma 3-nitrotyrosine, another marker of oxidant stress, was found to be elevated in PAH patients compared to controls at baseline. ersnet.org
The inflammatory cytokine Interleukin-6 (IL-6) is a key mediator assessed in this compound research. Elevated IL-6 levels are implicated in the pathogenesis of PAH. mdpi.com Studies have shown that administration of this compound led to reduced levels of IL-6 in PAH patients and a trend towards a decrease in ARDS patients. nih.goversnet.orgresearchgate.netescholarship.org
Surfactant protein D (SP-D) concentrations have also been analyzed. In a trial involving patients with ARDS, SP-D levels were increased in subjects treated with this compound compared to placebo. nih.govresearchgate.net
| Mediator | Category | Finding in this compound Studies | Reference |
|---|---|---|---|
| Isoprostane to Isofuran Ratio | Oxidant Stress | Significantly decreased in PAH patients post-infusion. | nih.goversnet.org |
| Interleukin-6 (IL-6) | Inflammatory Mediator | Reduced levels observed in PAH patients; trend for decrease in ARDS patients. | nih.goversnet.orgresearchgate.net |
| Surfactant Protein D (SP-D) | Inflammatory/Lung Injury Marker | Increased concentrations in ARDS patients treated with rhACE2. | nih.govresearchgate.net |
Hemodynamic Measurements in Animal Models
Preclinical studies in various animal models have been essential for characterizing the hemodynamic effects of this compound. These studies often involve invasive monitoring to measure parameters such as blood pressure, cardiac output, and pulmonary vascular resistance. researchgate.netmdpi.comnih.gov
In mouse models of pulmonary hypertension, administration of rhACE2 has been shown to improve right ventricular hypertrophy and hemodynamics. mdpi.com Specifically, this compound administration has been found to reduce pulmonary vascular remodeling in a murine bleomycin (B88199) model and reverse established pulmonary hypertension in a mouse model of familial PAH. researchgate.netnih.gov Furthermore, rhACE2 has demonstrated the ability to directly suppress pathological remodeling of the right ventricle, leading to enhanced cardiac function. nih.gov In a mouse model of acute Ang II-dependent hypertension, this compound effectively cleaved Ang II and restored normal blood pressure. researchgate.netimrpress.com
Genetic Engineering Approaches (e.g., ACE2 Knockout Mice)
Genetic engineering, particularly the use of knockout mice, has provided fundamental insights into the role of the ACE2 pathway that this compound targets. ersnet.orgimrpress.comoup.com ACE2 knockout (ACE2-/-) mice have been instrumental in demonstrating the protective function of this enzyme.
Studies have shown that mice deficient in ACE2 are more susceptible to developing chronic hypoxia-induced pulmonary hypertension compared to their wild-type counterparts. ersnet.org In contrast, mice with a gain-of-function mutation in ACE2 are protected from this condition. ersnet.org Research has also revealed that ACE2 deficiency can lead to severe heart contractility defects and increased renal oxidative stress. wjgnet.com Furthermore, in the context of acute lung injury, lung damage was found to be more severe in ACE2 knockout mice, an effect that could be attenuated by treatment with rhACE2. oup.com These genetically modified models provide a powerful platform for confirming the mechanism of action for therapies like this compound, which aim to supplement ACE2 activity. ersnet.orgoup.com
Theoretical Implications and Future Directions in Preclinical Research
Further Elucidation of Detailed Hypotensive Mechanisms in Preclinical Models
While the primary hypotensive action of GSK-2586881 is attributed to its enzymatic activity on Ang II, further research is required to fully understand the detailed downstream mechanisms. nih.gov Preclinical studies have shown that administration of this compound effectively cleaves Ang II, leading to restored normal blood pressure in a mouse model of acute Ang II-dependent hypertension. nih.govresearchgate.net This is accompanied by a sustained increase in Ang-(1-7) levels. researchgate.netresearchgate.net
The compound's effects extend beyond simple vasodilation. Preclinical evidence suggests it has cardio-protective and reno-protective effects. nih.gov For instance, this compound has been shown to alleviate cardiac remodeling induced by pressure overload and Ang II, and improve diabetic kidney disease in Akita mice by restoring normal blood pressure and decreasing albuminuria. nih.gov In models of pulmonary hypertension, it has demonstrated anti-remodeling effects on the pulmonary vasculature. nih.govresearchgate.net However, the precise signaling pathways and cellular responses that mediate these protective effects remain to be fully mapped out. Future preclinical studies should focus on dissecting the molecular cascades initiated by the shift in the Ang II/Ang-(1-7) balance in various tissues, including the heart, kidneys, and lungs.
Investigation of Cross-Talk with Other Vasoactive Systems (e.g., Endothelin-1)
The interplay between the renin-angiotensin system and other vasoactive systems is a critical area of investigation. The endothelin-1 (B181129) (ET-1) system, in particular, is often activated in conditions where the RAS is dysregulated, such as pulmonary hypertension. researchgate.net ET-1 is a potent vasoconstrictor and mitogen, and its effects are mediated through endothelin receptors A and B (ETA and ETB). mdpi.comuscjournal.com
Recent research suggests a potential vasoprotective cross-talk between Ang-(1-7) and the ET-1 system. researchgate.net Studies in mouse models of hypoxia-induced pulmonary hypertension have shown that Ang-(1-7) treatment can ameliorate pulmonary vascular remodeling and endothelial dysfunction, effects that are associated with an increased expression of vascular ETB receptors. researchgate.net This suggests that enhancing the ACE2/Ang-(1-7) axis with a compound like this compound could positively modulate the ET-1 system, potentially attenuating the injurious effects of ET-1. researchgate.net Future preclinical research should aim to further define this interaction, investigating whether this compound administration directly influences ET-1 levels, receptor expression, and downstream signaling in various vascular beds.
Exploration of Novel Preclinical Therapeutic Applications Beyond Current Focus Areas
The primary focus of this compound research has been on cardiovascular and pulmonary conditions. nih.govnih.gov However, the fundamental role of the ACE2/Ang-(1-7) axis in regulating inflammation and tissue remodeling suggests potential applications in a broader range of diseases.
For example, the anti-inflammatory and anti-fibrotic properties of Ang-(1-7) could be beneficial in chronic kidney disease, liver fibrosis, and even certain neurological conditions where inflammation and vascular dysfunction play a role. The compound has already shown promise in a preclinical model of diabetic kidney disease. nih.gov Exploring these novel therapeutic avenues in relevant animal models could significantly expand the potential clinical utility of this compound.
Comparative Preclinical Studies with Other Renin-Angiotensin System Modulators
The landscape of RAS modulators is well-established, including ACE inhibitors and angiotensin receptor blockers (ARBs). ersnet.org Comparative preclinical studies are essential to position this compound within this therapeutic area. While traditional RAS inhibitors block the effects of Ang II, this compound has a dual mechanism: it not only reduces Ang II but also increases the levels of the beneficial peptide Ang-(1-7). drugbank.comnih.gov
A key research question is whether this dual action offers superior end-organ protection compared to conventional therapies. Preclinical pharmacology studies in rats have indicated an additive reduction in blood pressure when this compound is administered with an ARB or an ACE inhibitor. clinicaltrials.gov Future studies should employ head-to-head comparisons in various disease models to evaluate differences in efficacy on parameters like cardiac and renal fibrosis, endothelial function, and inflammatory markers.
Table 1: Comparison of RAS Modulator Mechanisms
| Drug Class | Primary Mechanism | Effect on Ang II | Effect on Ang-(1-7) |
|---|---|---|---|
| ACE Inhibitors (e.g., Captopril, Enalapril) | Inhibit Angiotensin-Converting Enzyme (ACE) | Decrease | Increase (indirectly) |
| Angiotensin Receptor Blockers (ARBs) (e.g., Losartan, Telmisartan) | Block AT1 Receptor | Increase (due to loss of negative feedback) | Increase (due to substrate availability for ACE2) |
| This compound (rhACE2) | Degrades Ang II to Ang-(1-7) | Decrease | Increase |
Development of Advanced Preclinical Models to Mimic Disease Pathologies
To better predict the clinical efficacy of this compound, the use of advanced preclinical models that more accurately replicate human disease is crucial. nih.gov For hypertension research, this includes moving beyond simple, acute models to more complex genetic and surgically induced models that reflect the multifactorial nature of the disease. nih.govfrontiersin.org
Examples of relevant models include:
Genetically-induced models: Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive rats can model essential hypertension. nih.govfrontiersin.org
Surgically-induced models: The two-kidney, one-clip (2K1C) model mimics renovascular hypertension. frontiersin.orgahajournals.org
Pharmacologically-induced models: Ang II or deoxycorticosterone acetate (B1210297) (DOCA)-salt induced hypertension can be used to study specific pathogenic mechanisms. frontiersin.org
For other potential therapeutic areas, such as pulmonary hypertension, models induced by monocrotaline (B1676716) or chronic hypoxia are valuable. researchgate.netfrontiersin.org Furthermore, the development of humanized animal models or the use of organ-on-a-chip technology could provide more translatable data on the efficacy and mechanisms of this compound. The use of such sophisticated models will be instrumental in guiding the future clinical development of this promising compound.
Table 2: Preclinical Models for Hypertension Research
| Model Type | Specific Model | Human Condition Mimicked |
|---|---|---|
| Genetically-Induced | Spontaneously Hypertensive Rat (SHR) | Essential Hypertension |
| Genetically-Induced | Dahl Salt-Sensitive Rat | Salt-sensitive Hypertension |
| Surgically-Induced | Two-Kidney, One-Clip (2K1C) | Renovascular Hypertension |
| Pharmacologically-Induced | Angiotensin II Infusion | Ang II-dependent Hypertension |
| Pharmacologically-Induced | Monocrotaline Injection | Pulmonary Hypertension |
Q & A
Q. What is the structural basis for GSK-2586881's proposed mechanism of action in blocking viral entry?
this compound is a recombinant protein comprising the extracellular domain of human ACE2 (amino acids 1-740), which retains enzymatic activity and mimics native ACE2's binding capacity. Its mechanism involves competitively binding to the SARS-CoV-2 spike (S) protein, preventing viral attachment to host cell ACE2 receptors. Structural studies using cryo-EM or surface plasmon resonance (SPR) can validate this interaction by comparing binding affinities between this compound and viral S proteins .
Q. Why was ACE2 selected as a therapeutic target for this compound in coronavirus research?
ACE2 serves as the primary receptor for SARS-CoV-2 entry. Preclinical studies in SARS-CoV-1 demonstrated that ACE2 downregulation exacerbates lung injury, while ACE2 supplementation mitigates pulmonary hypertension and acute respiratory distress syndrome (ARDS). This compound was designed to exploit this dual role: blocking viral entry and reducing ACE2 depletion-mediated lung damage. Rationale stems from in vivo models showing ACE2 overexpression attenuates viral load and inflammation .
Q. What in vitro assays are recommended to evaluate this compound's antiviral efficacy?
- Pseudovirus neutralization assays : Measure inhibition of S protein-mediated entry using luciferase reporters.
- Live-virus replication assays : Quantify viral RNA reduction in Vero E6 cells via qRT-PCR.
- Enzymatic activity assays : Confirm ACE2 catalytic function (e.g., angiotensin II conversion) to ensure structural integrity. Include controls with native ACE2 and irrelevant proteins to validate specificity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound's in vitro potency and limited in vivo efficacy?
Discrepancies may arise from pharmacokinetic (PK) challenges, such as short half-life or poor tissue penetration. Methodological solutions include:
- PK/PD modeling : Optimize dosing regimens using compartmental models.
- Nebulized delivery : Test pulmonary administration to enhance lung bioavailability.
- Combination therapies : Pair with antivirals (e.g., remdesivir) or immunomodulators to address multifactorial pathogenesis .
Q. What strategies are viable for repurposing this compound research after its clinical discontinuation?
- Mechanistic cross-validation : Compare this compound with newer ACE2 derivatives (e.g., dimeric ACE2-Fc fusions) to identify structural determinants of efficacy.
- Biobank analysis : Retrospectively analyze preclinical datasets (e.g., cytokine profiles, histopathology) to uncover secondary applications, such as ARDS or pulmonary fibrosis.
- Reverse translational studies : Use patient-derived organoids to validate findings from discontinued Phase II trials .
Q. How should researchers design experiments to address potential off-target effects of this compound?
- Proteomic profiling : Use mass spectrometry to identify non-ACE2 binding partners.
- Toxicogenomics : Assess gene expression changes in human airway epithelial cells post-treatment.
- In silico docking : Screen against human proteome databases to predict unintended interactions. Include sham-treated and ACE2-knockout controls to isolate compound-specific effects .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Mixed-effects models : Account for inter-experimental variability in multi-center or longitudinal studies.
- Bayesian meta-analysis : Synthesize fragmented preclinical data to refine therapeutic windows .
Methodological Considerations
Q. How can researchers validate the enzymatic activity of this compound in experimental systems?
- Fluorogenic substrate assays : Use Mca-APK(Dnp) to quantify ACE2-mediated cleavage via fluorescence.
- Angiotensin II conversion : Measure conversion to angiotensin-(1-7) by HPLC or ELISA.
- Negative controls : Include catalytically inactive mutants (e.g., ACE2 H374N/H378N) to confirm activity-dependent effects .
Q. What are the best practices for ensuring reproducibility in this compound studies?
- Detailed protocols : Document buffer compositions, protein concentrations, and assay temperatures.
- Data transparency : Share raw datasets (e.g., SPR sensorgrams, viral titers) in supplementary materials.
- Reagent validation : Use SDS-PAGE and Western blotting to confirm batch-to-batch consistency of recombinant proteins .
Q. How should conflicting data on this compound's immunogenicity be addressed?
- Anti-drug antibody (ADA) assays : Use bridging ELISAs to detect neutralizing antibodies in preclinical sera.
- Humanized mouse models : Evaluate ADA impact on PK and efficacy in CD34+ engrafted mice.
- Epitope mapping : Identify immunogenic regions via peptide microarray or phage display to guide protein engineering .
Tables
Table 1. Key Preclinical Findings for this compound
Table 2. Common Pitfalls and Solutions in this compound Research
| Pitfall | Solution |
|---|---|
| Low in vivo bioavailability | Nebulized delivery or PEGylation |
| Batch-dependent activity | Rigorous QC via SDS-PAGE and SPR |
| Immunogenicity concerns | Use humanized models for ADA screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
